molecular formula C16H19N3O3 B2593645 3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one CAS No. 2034276-38-3

3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2593645
CAS No.: 2034276-38-3
M. Wt: 301.346
InChI Key: ORIBZRZCINUZTP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a methoxyphenyl group, an oxadiazole ring, and a pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the pyrrolidine ring: This step might involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Introduction of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant, especially involving the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

Medicinal chemistry might explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1-[3-(1,2,4-triazol-3-yl)pyrrolidin-1-yl]propan-1-one
  • 3-(4-methoxyphenyl)-1-[3-(1,2,4-thiadiazol-3-yl)pyrrolidin-1-yl]propan-1-one

Uniqueness

The presence of the oxadiazole ring might confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds with triazole or thiadiazole rings.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-21-14-5-2-12(3-6-14)4-7-15(20)19-9-8-13(10-19)16-17-11-22-18-16/h2-3,5-6,11,13H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIBZRZCINUZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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